molecular formula C15H11N3O4S B10842050 2-nitro-N-quinolin-8-ylbenzenesulfonamide CAS No. 21868-77-9

2-nitro-N-quinolin-8-ylbenzenesulfonamide

Cat. No.: B10842050
CAS No.: 21868-77-9
M. Wt: 329.3 g/mol
InChI Key: YCXUFEOBLVZNAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

High-Throughput Screening Strategies for NF-κB Inhibitor Discovery

The identification of 2-nitro-N-quinolin-8-ylbenzenesulfonamide originated from two independent high-throughput screening campaigns conducted under the National Institutes of Health Molecular Libraries Initiative. These screens employed complementary cellular assays to detect NF-κB pathway inhibition. The primary assay measured stabilization of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm, using a dual-luciferase reporter system. A secondary assay quantified nuclear translocation of NF-κB via immunofluorescence, ensuring target specificity.

Key screening parameters included:

  • Concentration-response titrations (0.6–10 µM) to determine half-maximal effective concentrations (EC50)
  • Simultaneous measurement of pathway-specific (green luminescence) and constitutive (red luminescence) signals to filter nonspecific inhibitors
  • Cross-validation of hits between screening centers to minimize false positives

This multi-tiered approach confirmed this compound as a lead compound with an EC50 of 1.0 µM in IκBα stabilization assays and 1.8 µM in NF-κB transcriptional activity assays. The dual-center methodology enhanced reliability, as both sites independently verified the compound’s activity profile against overlapping yet distinct assay configurations.

Structure-Function Relationships in IKK Complex Interaction

Structural optimization studies revealed critical determinants of this compound’s inhibitory activity. The molecule’s benzenesulfonamide core facilitates hydrogen bonding with IKKβ’s activation loop, while the quinoline moiety engages in hydrophobic interactions within the kinase’s ATP-binding pocket. Key structural features influencing potency include:

Structural Feature Functional Impact Potency Shift (vs. Parent Compound)
Nitro group at C-2 Enhances electron-withdrawing effects, stabilizing sulfonamide-IKK interactions 3.2-fold increase in IC50
Quinoline N-8 position Optimizes spatial orientation for IKKβ binding 5.7-fold improvement in EC50
Sulfonamide linker Maintains planar conformation for kinase domain penetration 2.4-fold higher cellular activity

Notably, the compound does not directly inhibit IKKβ’s catalytic activity in biochemical assays, suggesting an allosteric modulation mechanism. This distinguishes it from ATP-competitive kinase inhibitors and aligns with its selectivity profile across 14 tested kinases, including JNK, MAPK, and TBK1.

Comparative Analysis of Dual-Center Screening Methodologies

The compound’s discovery leveraged synergistic capabilities of two NIH screening centers employing distinct experimental paradigms:

  • Phenotypic Screening Center

    • Focused on whole-cell NF-κB translocation assays
    • Identified this compound through image-based quantification of nuclear p65 accumulation
    • Generated initial structure-activity relationship data for 27 analogues
  • Target-Based Screening Center

    • Utilized IκBα degradation kinetics in cytokine-stimulated cells
    • Provided orthogonal validation using luciferase reporter constructs
    • Established the compound’s lack of proteasome inhibition (contrast with MG-132 control)

Methodological divergence between centers created a robust validation framework. While the phenotypic approach prioritized cellular efficacy (IC50 = 1.6 µM), the target-focused center confirmed mechanistic specificity through kinase profiling and ubiquitination assays. This dual strategy accelerated lead optimization by simultaneously addressing potency and selectivity parameters.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

21868-77-9

Molecular Formula

C15H11N3O4S

Molecular Weight

329.3 g/mol

IUPAC Name

2-nitro-N-quinolin-8-ylbenzenesulfonamide

InChI

InChI=1S/C15H11N3O4S/c19-18(20)13-8-1-2-9-14(13)23(21,22)17-12-7-3-5-11-6-4-10-16-15(11)12/h1-10,17H

InChI Key

YCXUFEOBLVZNAP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC=CC3=C2N=CC=C3

solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Reaction Conditions and Optimization

The reaction is typically conducted in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere (N₂ or Ar). A stoichiometric base, such as pyridine or triethylamine, is added to neutralize HCl generated during the reaction. Key parameters include:

  • Molar Ratio : 1:1.2 (8-aminoquinoline to 2-nitrobenzenesulfonyl chloride) to ensure complete conversion.

  • Temperature : Room temperature (25°C) for 12–24 hours, though reflux (40–50°C) reduces reaction time to 6–8 hours.

  • Work-Up : The crude product is precipitated by adding ice-cold water, filtered, and washed with sodium bicarbonate to remove unreacted sulfonyl chloride.

Yields for this method range from 45–60%, with purity >95% achievable via recrystallization from ethanol/water mixtures.

Mechanistic Insights

The reaction proceeds via a nucleophilic acyl substitution mechanism. The lone pair on the amino group of 8-aminoquinoline attacks the electrophilic sulfur atom in 2-nitrobenzenesulfonyl chloride, displacing the chloride ion and forming the sulfonamide linkage. Steric hindrance from the nitro group at the ortho position marginally reduces reactivity compared to unsubstituted benzenesulfonyl chlorides, necessitating slight excess of the sulfonyl chloride.

Alternative Method: Post-Sulfonylation Nitration

While less common, nitration of pre-formed N-quinolin-8-ylbenzenesulfonamide offers a viable alternative. This two-step approach introduces the nitro group after sulfonamide formation, though regioselectivity challenges necessitate careful optimization.

Synthesis of N-Quinolin-8-ylbenzenesulfonamide

The precursor is prepared by reacting 8-aminoquinoline with benzenesulfonyl chloride under conditions analogous to Section 1.1. Yields typically exceed 70% due to the absence of steric hindrance from the nitro group.

Nitration Protocol

Nitration is performed using a mixed acid system (HNO₃/H₂SO₄) at 0–5°C to minimize over-nitration:

  • Reagent Ratios : 1:3 (N-quinolin-8-ylbenzenesulfonamide to HNO₃).

  • Reaction Time : 12 hours at 0°C, followed by 24 hours at room temperature.

  • Work-Up : The mixture is quenched in ice water, and the product is extracted with ethyl acetate.

Regioselectivity analysis via ¹H-NMR confirms predominant ortho-nitration (≥85%), attributed to the directing effect of the sulfonamide group. However, yields for this step are modest (30–40%), making the direct sulfonylation method preferable for large-scale synthesis.

Critical Analysis of Methodologies

Yield and Purity Comparison

MethodYield (%)Purity (%)Key Advantage
Direct Sulfonylation45–60≥95Single-step, high regioselectivity
Post-Sulfonylation Nitration30–4080–90Flexibility in nitro group positioning

Scalability and Practical Considerations

  • Direct Sulfonylation : Scalable to multi-gram quantities with minimal byproducts. Column chromatography (SiO₂, ethyl acetate/hexane) further enhances purity.

  • Post-Sulfonylation Nitration : Limited by hazardous nitration conditions and lower yields. Suitable for small-scale analogue synthesis.

Characterization and Analytical Data

Spectroscopic Profiles

  • ¹H-NMR (400 MHz, DMSO-d₆) : δ 8.53 (d, 1H, J = 8.8 Hz, quinolin-H), 8.35 (d, 1H, J = 16 Hz, -CH=CH-), 7.73 (d, 2H, J = 7.6 Hz, Ar-H), 7.55 (d, 1H, J = 16 Hz, -CH=CH-), 7.48 (t, 2H, J = 7.2 Hz, Ar-H), 7.40 (t, 1H, J = 7.2 Hz, Ar-H).

  • IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 1520 cm⁻¹ (NO₂ asym).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) reveals a single peak at Rt = 6.8 min, confirming >98% purity post-recrystallization.

Industrial and Regulatory Considerations

Environmental Impact

Waste streams containing nitroaromatics require treatment with reducing agents (e.g., Fe/HCl) to degrade toxic intermediates prior to disposal .

Chemical Reactions Analysis

Types of Reactions

2-Nitro-N-(quinolin-8-yl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic medium.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

    Reduction: 2-amino-N-(quinolin-8-yl)benzenesulfonamide.

    Substitution: Various substituted sulfonamides depending on the nucleophile used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-nitro-N-quinolin-8-ylbenzenesulfonamide is C₁₅H₁₁N₃O₄S. The compound features a nitro group attached to a quinoline moiety, which is further linked to a benzenesulfonamide group. This unique structure allows it to interact with various biological targets, particularly those involved in critical signaling pathways.

Inhibition of NFκB Pathway
One of the most significant applications of this compound is its ability to inhibit the nuclear factor kappa B (NFκB) pathway. This pathway is crucial in regulating immune response, inflammation, and cell survival. Research has shown that compounds in this class can effectively suppress NFκB activation, leading to potential anti-inflammatory and anticancer effects. For instance, studies have reported half-maximal inhibitory concentrations as low as 0.6 µM for this compound.

Potential in Cancer Therapy
The modulation of cell survival and apoptosis pathways by this compound suggests its utility in cancer therapy. By inhibiting NFκB, the compound may disrupt cancer cell proliferation and enhance apoptosis in malignant cells.

Applications in Research

Catalysis and Material Sciences
Beyond its biological implications, this compound has been explored for its interactions with transition metal complexes. These interactions indicate potential applications in catalysis and material sciences, where such compounds can serve as ligands or catalysts in various chemical reactions.

Case Studies

Several case studies have highlighted the practical applications of this compound:

  • Cancer Cell Line Studies : In vitro studies using various cancer cell lines have demonstrated that treatment with this compound leads to decreased cell viability and increased apoptosis, supporting its potential role as an anticancer agent.
  • Inflammation Models : Animal models of inflammation have shown that administration of this compound results in reduced markers of inflammation, further validating its therapeutic potential.
  • Catalytic Activity Tests : Experiments involving transition metal complexes have indicated that this compound can enhance catalytic reactions, suggesting its applicability in synthetic chemistry.

Mechanism of Action

The mechanism of action of 2-nitro-N-(quinolin-8-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to induce cell cycle arrest and apoptosis by affecting key regulatory proteins and signaling pathways . The nitro group and quinoline moiety play crucial roles in its biological activity, enabling it to interact with cellular components and exert its effects.

Comparison with Similar Compounds

Positional Isomers: Ortho vs. Para Nitro Substitution

A key analog is 4-nitro-N-(quinolin-8-yl)benzenesulfonamide, where the nitro group is positioned para to the sulfonamide linkage. While both compounds share the same molecular framework, the para-nitro derivative exhibits distinct electronic properties due to reduced steric hindrance and altered resonance effects. Computational data for the sulfonate ester analog (quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate) shows a molecular weight of 344.3 and XLogP3 of 3.5, suggesting moderate lipophilicity . Although direct data for 2-nitro and 4-nitro benzenesulfonamides are unavailable, the ortho-nitro group in the target compound likely increases steric constraints, which could impact binding pocket accessibility in NFκB inhibition .

Table 1: Positional Isomer Comparison

Compound Name Nitro Position Molecular Formula Molecular Weight Key Property/Activity
2-Nitro-N-quinolin-8-ylbenzenesulfonamide Ortho C₁₅H₁₁N₃O₄S 341.33* NFκB inhibitor (investigative)
4-Nitro-N-quinolin-8-ylbenzenesulfonamide Para C₁₅H₁₁N₃O₄S 341.33* NFκB inhibitor (investigative)
Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate Meta (sulfonate) C₁₆H₁₂N₂O₅S 344.3 XLogP3 = 3.5

*Calculated based on molecular formula.

Substituent Variations: Nitro vs. Amino Groups

2-Amino-N-(quinolin-8-yl)benzenesulfonamide replaces the nitro group with an amino substituent. For example, amino-substituted analogs may exhibit improved aqueous solubility due to increased hydrogen-bonding capacity. However, the nitro group’s stronger electron-withdrawing effect could enhance stability and metabolic resistance compared to the amino analog .

Sulfonamide vs. Sulfonate Esters

Quinolin-8-yl 2-methyl-5-nitrobenzenesulfonate (CAS 448208-12-6) replaces the sulfonamide with a sulfonate ester linkage. Sulfonate esters are generally more hydrolytically labile than sulfonamides, which could reduce in vivo stability. The sulfonamide group in the target compound provides a rigid, planar structure that may favor π-π stacking interactions with aromatic residues in proteins like NFκB .

Structural Simplifications: Methanesulfonamide Derivatives

N-(quinolin-8-yl)methanesulfonamide (C₁₀H₁₀N₂O₂S) simplifies the benzene ring to a methyl group. This reduces molecular weight (228.26 g/mol) and lipophilicity (predicted lower XLogP3 compared to benzenesulfonamides). Such simplifications may enhance bioavailability but could diminish target affinity due to reduced aromatic interactions .

Table 2: Sulfonamide Structural Variations

Compound Name Sulfonyl Group Molecular Formula Molecular Weight Notable Feature
This compound Benzene C₁₅H₁₁N₃O₄S 341.33 Rigid aromatic core
N-(quinolin-8-yl)methanesulfonamide Methyl C₁₀H₁₀N₂O₂S 228.26 Simplified structure

Functionalized Quinoline Cores

Derivatives like (E)-N-(2-(4-methoxystyryl)-5-chloro-8-hydroxyquinolin-7-yl)-4-methoxybenzenesulfonamide (IIIa) introduce chlorine, hydroxy, and styryl groups to the quinoline ring. However, steric bulk from the styryl group might reduce membrane permeability compared to the unsubstituted quinoline in the target compound .

Biological Activity

2-Nitro-N-quinolin-8-ylbenzenesulfonamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by empirical data and case studies.

Molecular Characteristics:

  • Molecular Formula: C15H11N3O4S
  • Molecular Weight: 329.3 g/mol
  • CAS Number: 21868-77-9

The synthesis of this compound typically involves the reaction of 2-nitrobenzenesulfonyl chloride with 8-aminoquinoline in the presence of a base such as triethylamine. This reaction forms the sulfonamide bond, yielding the target compound with a nitro group attached to the quinoline structure.

The biological activity of this compound is primarily attributed to its ability to modulate key signaling pathways, particularly the NFκB pathway. Research indicates that this compound can suppress NFκB activation, which is crucial in regulating immune responses and cell survival. In cell-based assays, it has shown potencies as low as 0.6 µM, indicating a strong inhibitory effect on NFκB-dependent transcription .

Table 1: Mechanistic Insights into Biological Activity

Biological Activity Mechanism Potency (µM)
NFκB Pathway InhibitionSuppresses NFκB activation0.6
Induction of ApoptosisTriggers cell cycle arrest and apoptosisNot specified
Cytotoxic EffectsTargeting cancer cell linesVaries

Anticancer Activity

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Studies have shown that it induces apoptosis and cell cycle arrest, particularly at the G2 phase. This property positions it as a potential candidate for developing new anticancer therapies .

Case Studies

  • High-throughput Screening : In a study conducted under the NIH Molecular Libraries Initiative, various N-(quinolin-8-yl)benzenesulfonamides were screened for their ability to inhibit NFκB activation. Compounds derived from this series demonstrated significant efficacy, leading to further optimization and structure-activity relationship (SAR) studies .
  • Cytotoxicity in Specific Cell Lines : The compound has shown promising results in inhibiting growth in specific cancer types, including diffuse large B-cell lymphoma (DLBCL). The dual luciferase reporter assay confirmed its ability to stabilize IκBα, preventing NFκB translocation to the nucleus and subsequent transcriptional activity .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with similar compounds such as 2-amino-N-(quinolin-8-yl)benzenesulfonamide. While both compounds share structural similarities, the presence of the nitro group in the former imparts distinct chemical properties that enhance its biological efficacy:

Table 2: Comparison with Related Compounds

Compound Key Feature Biological Activity
This compoundNitro group enhances potencyStrong NFκB inhibition
2-Amino-N-(quinolin-8-yl)benzenesulfonamideAmino group instead of nitroModerate cytotoxic effects

Q & A

Q. What are the recommended methods for synthesizing 2-nitro-N-quinolin-8-ylbenzenesulfonamide with high purity?

Methodological Answer: Synthesis involves multi-step protocols, including sulfonylation of 8-aminoquinoline with 2-nitrobenzenesulfonyl chloride under anhydrous conditions. Key steps include:

  • Reaction in polar aprotic solvents (e.g., N,N-dimethylacetamide) at 50–70°C for 6–12 hours.
  • Purification via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent).
  • Final purity validation using XRPD (X-ray powder diffraction) and TGA/DSC to confirm crystallinity and thermal stability .

Q. Which spectroscopic and analytical techniques are essential for characterizing this compound?

Methodological Answer: Core techniques include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions on the quinoline and benzene rings.
  • Mass spectrometry (HRMS) for molecular weight verification.
  • Single-crystal X-ray diffraction to resolve bond lengths and angles (e.g., C–S bond geometry in the sulfonamide group).
  • Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to assess thermal stability and polymorphic transitions .

Q. What are the key considerations for designing biological activity assays for this sulfonamide derivative?

Methodological Answer:

  • Optimize solubility using DMSO or PEG-based vehicles.
  • Use cell-based NF-κB inhibition assays (e.g., luciferase reporter systems in HEK293 cells) to measure IC₅₀ values.
  • Include controls for non-specific cytotoxicity (e.g., MTT assays) and validate target engagement via Western blotting for IκBα degradation .

Q. How can researchers confirm the absence of residual solvents or byproducts in synthesized batches?

Methodological Answer:

  • GC-MS or HPLC to detect volatile impurities.
  • Elemental analysis for C/H/N/S/O stoichiometry validation.
  • XRPD to identify crystalline phases and rule out amorphous contaminants .

Q. What are the recommended storage conditions to maintain compound stability?

Methodological Answer:

  • Store at –20°C in amber vials under inert gas (argon/nitrogen).
  • Avoid moisture by using desiccants (silica gel) and vacuum-sealed containers.
  • Monitor degradation via periodic HPLC analysis .

Advanced Research Questions

Q. How can contradictions in crystallographic data between different polymorphs be resolved?

Methodological Answer:

  • Refine datasets using SHELXL with high-resolution (<1.0 Å) single-crystal data.
  • Check for twinning with PLATON and compare packing diagrams to identify polymorph-specific interactions (e.g., hydrogen-bonding networks).
  • Cross-validate with PXRD patterns of bulk material .

Q. What experimental strategies can elucidate the structure-activity relationship (SAR) of this compound as an NF-κB inhibitor?

Methodological Answer:

  • Synthesize analogs with modifications to the nitro group (e.g., –NH₂, –CN substituents) and quinoline ring (e.g., halogenation).
  • Test analogs in NF-κB luciferase assays and correlate activity with electronic parameters (Hammett σ values).
  • Perform molecular docking (e.g., AutoDock Vina) to model interactions with the IKKβ kinase domain .

Q. How should researchers approach conflicting results between computational docking predictions and experimental binding assays?

Methodological Answer:

  • Validate docking poses with molecular dynamics (MD) simulations (≥100 ns trajectories).
  • Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding kinetics/thermodynamics.
  • Reconcile discrepancies by adjusting force field parameters (e.g., partial charges for the nitro group) .

Q. What methodologies are appropriate for analyzing electronic effects of the nitro group on sulfonamide reactivity?

Methodological Answer:

  • Perform DFT calculations (B3LYP/6-311+G**) to map electrostatic potential surfaces and frontier molecular orbitals.
  • Use UV-Vis spectroscopy to study charge-transfer transitions influenced by the nitro group.
  • Compare experimental XPS binding energies of sulfur (S 2p) with computational models .

Q. What statistical approaches are recommended for handling batch-to-batch variability in crystallographic parameters?

Methodological Answer:

  • Apply multivariate analysis (e.g., PCA) to identify outlier batches based on unit cell parameters.
  • Use Bayesian refinement in CRYSTALS to account for uncertainties in atomic displacement parameters.
  • Report mean values with 95% confidence intervals for bond lengths/angles across multiple datasets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.